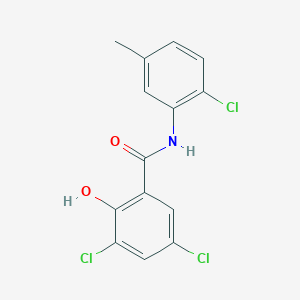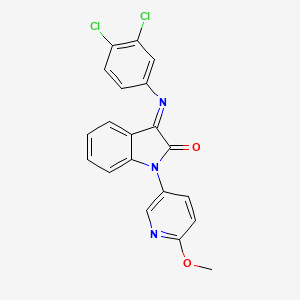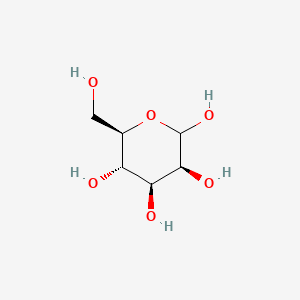![molecular formula C26H30N2O4 B10772770 [(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peripheral blood mononuclear cells are a type of blood cell characterized by having a single round nucleus. These cells include lymphocytes (T cells, B cells, and natural killer cells) and monocytes. Peripheral blood mononuclear cells are crucial components of the immune system and play a significant role in immune response and disease defense .
準備方法
Peripheral blood mononuclear cells are typically isolated from whole blood using density gradient centrifugation. This method involves layering blood over a density gradient medium, such as Ficoll-Paque, and centrifuging it to separate the different blood components. The peripheral blood mononuclear cells form a distinct layer, which can be collected and further purified . Industrial production methods for peripheral blood mononuclear cells involve large-scale blood collection and processing using automated systems to ensure high yield and purity .
化学反応の分析
Peripheral blood mononuclear cells undergo various biochemical reactions, including:
Oxidation: Reactive oxygen species can induce oxidative stress in peripheral blood mononuclear cells, leading to cellular damage.
Reduction: Antioxidants can reduce oxidative stress in peripheral blood mononuclear cells, protecting them from damage.
Common reagents used in these reactions include reactive oxygen species generators, antioxidants, and specific ligands for receptor binding. Major products formed from these reactions include cytokines, chemokines, and other signaling molecules .
科学的研究の応用
Peripheral blood mononuclear cells have a wide range of scientific research applications:
Immunology: Used to study immune responses, autoimmune disorders, and infectious diseases.
Hematology: Employed in research on blood disorders and hematological malignancies.
Vaccine Development: Utilized in the development and testing of vaccines.
Transplant Immunology: Used to study immune responses in organ transplantation.
High-Throughput Screening: Applied in drug discovery and development to screen for potential therapeutic compounds.
作用機序
Peripheral blood mononuclear cells exert their effects through various mechanisms:
Immune Activation: T cells and natural killer cells recognize and eliminate infected or cancerous cells.
Cytokine Production: Monocytes and lymphocytes produce cytokines that modulate immune responses.
Antigen Presentation: Monocytes and dendritic cells present antigens to T cells, initiating adaptive immune responses.
Molecular targets and pathways involved include the major histocompatibility complex, T cell receptors, and various cytokine receptors .
類似化合物との比較
Peripheral blood mononuclear cells can be compared with other immune cells, such as polymorphonuclear cells (neutrophils, eosinophils, and basophils). Unlike peripheral blood mononuclear cells, polymorphonuclear cells have multi-lobed nuclei and are primarily involved in acute inflammatory responses. Peripheral blood mononuclear cells are unique in their ability to mediate both innate and adaptive immune responses, making them versatile tools in immunological research .
Similar compounds include:
Polymorphonuclear Cells: Involved in acute inflammation and innate immunity.
Erythrocytes: Red blood cells responsible for oxygen transport.
Platelets: Cell fragments involved in blood clotting.
Peripheral blood mononuclear cells stand out due to their diverse roles in immune regulation and their utility in various research applications.
特性
分子式 |
C26H30N2O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m1/s1 |
InChIキー |
URRBLVUOXIGNQR-HXUWFJFHSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
正規SMILES |
CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



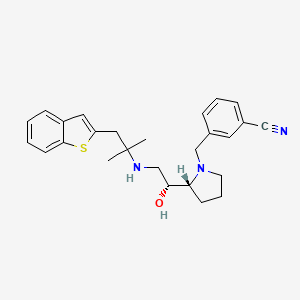
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
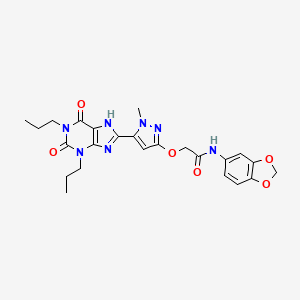

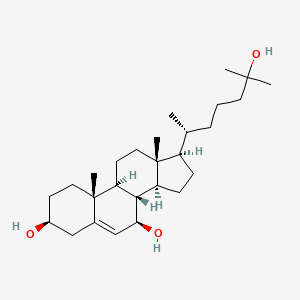
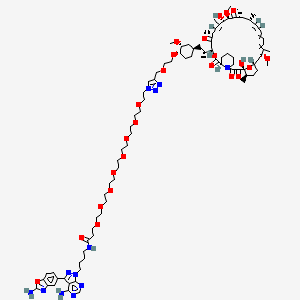
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
